![molecular formula C12H12FNO3S B5755960 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide](/img/structure/B5755960.png)
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. TAK-659 belongs to a class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK is a critical mediator of B cell receptor signaling, which plays a crucial role in the development and progression of various types of cancer. By inhibiting BTK, 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide can block the proliferation and survival of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide has been shown to have potent anti-tumor effects in preclinical models of cancer. In vitro studies have demonstrated that 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide can significantly reduce tumor growth and improve survival rates in preclinical models of lymphoma, leukemia, and multiple myeloma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide is its potent anti-tumor effects in preclinical models of cancer. 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide has shown promising results in various types of cancer, including lymphoma, leukemia, and multiple myeloma. However, one of the limitations of 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide is that it has not yet been tested in clinical trials, and its safety and efficacy in human patients are still unknown.
Zukünftige Richtungen
There are several potential future directions for the development of 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide and other BTK inhibitors in cancer therapy. One potential direction is the combination of BTK inhibitors with other targeted therapies, such as immune checkpoint inhibitors or other kinase inhibitors, to enhance their anti-tumor effects. Another potential direction is the development of novel BTK inhibitors with improved potency, selectivity, and safety profiles. Additionally, the identification of biomarkers that can predict response to BTK inhibitors could help to personalize cancer therapy and improve patient outcomes.
Synthesemethoden
The synthesis of 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-furanmethanamine, followed by the addition of triethylamine and subsequent purification steps. The final product is a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide has been extensively studied in preclinical models for its potential applications in cancer treatment. BTK is a key enzyme involved in the signaling pathways of B cells, which play a crucial role in the development and progression of various types of cancer. Inhibition of BTK has been shown to have anti-tumor effects in preclinical models, making BTK inhibitors like 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide a promising target for cancer therapy.
Eigenschaften
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c1-9-7-10(13)4-5-12(9)18(15,16)14-8-11-3-2-6-17-11/h2-7,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXALSWHVGLOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.